molecular formula C21H20N6O4S2 B11464563 2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B11464563
M. Wt: 484.6 g/mol
InChI Key: FRDIJPYJQSJSJS-UHFFFAOYSA-N
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Description

2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazine derivatives

Properties

Molecular Formula

C21H20N6O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

2-[(4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C21H20N6O4S2/c22-33(30,31)16-8-6-14(7-9-16)10-11-23-18(28)13-32-20-25-19-17(15-4-2-1-3-5-15)12-24-27(19)21(29)26-20/h1-9,12H,10-11,13H2,(H,23,28)(H2,22,30,31)(H,25,26,29)

InChI Key

FRDIJPYJQSJSJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the formation of the pyrazolo[1,5-a][1,3,5]triazine core followed by the introduction of the sulfanyl and sulfamoyl groups under specific reaction conditions. Industrial production methods would likely optimize these steps for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a][1,3,5]triazine derivatives. Compared to these, 2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE may exhibit unique properties due to its specific functional groups. Similar compounds include:

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